molecular formula C15H11N5O B14149779 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one CAS No. 618883-92-4

3-[azido(phenyl)methyl]-1H-quinoxalin-2-one

Cat. No.: B14149779
CAS No.: 618883-92-4
M. Wt: 277.28 g/mol
InChI Key: OPTPEPRJWIEKMQ-UHFFFAOYSA-N
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Description

3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one is a heterocyclic compound that incorporates both azide and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated quinoxaline derivative reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[Azido(phenyl)methyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

    Catalysts: Copper(I) catalysts for cycloaddition reactions.

Major Products Formed

    Amines: Reduction of the azide group yields primary amines.

    Triazoles: Cycloaddition with alkynes forms triazole derivatives.

Mechanism of Action

The mechanism of action of 3-[azido(phenyl)methyl]-1H-quinoxalin-2-one largely depends on the specific application and the chemical transformations it undergoes. In medicinal chemistry, the azide group can be converted to an amine, which can then interact with biological targets. The quinoxaline moiety may also contribute to the compound’s bioactivity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Properties

CAS No.

618883-92-4

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

3-[azido(phenyl)methyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11N5O/c16-20-19-13(10-6-2-1-3-7-10)14-15(21)18-12-9-5-4-8-11(12)17-14/h1-9,13H,(H,18,21)

InChI Key

OPTPEPRJWIEKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3NC2=O)N=[N+]=[N-]

solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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